molecular formula C20H23Cl2N5O3S B2612843 Ethyl 4-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 886913-51-5

Ethyl 4-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2612843
CAS No.: 886913-51-5
M. Wt: 484.4
InChI Key: VLCZKRNZNAXTOI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiazole ring, a triazole ring, and an ester group. It also contains a 2,4-dichlorophenyl moiety. These functional groups suggest that this compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry, where such heterocyclic compounds are often used as building blocks for drug discovery .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the available starting materials. It’s important to note that the synthesis of complex organic molecules often requires careful optimization to ensure high yields and purity .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures, including a piperazine ring, a thiazole ring, and a triazole ring. These rings are likely to contribute significantly to the compound’s overall stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the ester group could undergo hydrolysis or transesterification reactions, while the halogen atoms on the phenyl ring could potentially be involved in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and polar functional groups could affect its solubility, boiling point, melting point, and other physical properties .

Scientific Research Applications

Antimicrobial Activities

Research on compounds structurally related to Ethyl 4-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate highlights their potential in antimicrobial applications. For instance, the study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good to moderate activities against test microorganisms, indicative of the broader class's potential in antimicrobial research (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Another relevant study by Patil et al. (2021) on piperazine and triazolo-pyrazine derivatives showed superior antimicrobial activity for specific compounds, suggesting the importance of the piperazine moiety in enhancing antimicrobial efficacy (Patil, Noonikara-Poyil, Joshi, Patil, Patil, Lewis, & Bugarin, 2021).

Synthesis and Chemical Properties

The chemical synthesis and properties of related compounds have also been extensively studied, providing insights into potential applications in drug design and development. For example, the synthesis of [1,2,4]Triazolo[4,3-α]piperazines by Balsells et al. (2005) through a novel mechanism offers a modular approach that could be relevant for developing new pharmaceuticals with similar core structures (Balsells, Dimichele, Liu, Kubryk, Hansen, & Armstrong, 2005).

Anticoccidial and Antihypertensive Potential

Compounds structurally similar to the chemical have shown promise in other therapeutic areas as well, such as anticoccidial and antihypertensive effects. Shibamoto and Nishimura (1986) synthesized 3-(substituted benzylidenehydrazino)-6-(4-chlorophenyl)-1,2,4-triazines, revealing anticoccidial activity at specific concentrations, which could guide future research on similar compounds for veterinary use (Shibamoto & Nishimura, 1986). Additionally, Bayomi et al. (1999) explored 1,2,4-triazolol[1,5-alpha]pyrimidines with various moieties for antihypertensive activity, showcasing the therapeutic versatility of this chemical scaffold (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Neuroleptic Activity

The neuroleptic potential of related piperazine derivatives was examined in studies like that by Cascio, Manghisi, and Fregnan (1989), where compounds exhibited significant neuroleptic activity with low extrapyramidal side effects. This suggests the relevance of the piperazine component in the design of new antipsychotic drugs (Cascio, Manghisi, & Fregnan, 1989).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The presence of chlorinated phenyl rings suggests that it could potentially be hazardous if ingested or inhaled, and it could also be an irritant to the skin and eyes .

Future Directions

Given the complexity of this compound and the variety of functional groups it contains, it could be of interest for further study in fields such as medicinal chemistry or materials science. Its synthesis and characterization could also present interesting challenges for synthetic chemists .

Properties

IUPAC Name

ethyl 4-[(2,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N5O3S/c1-3-15-23-19-27(24-15)18(28)17(31-19)16(13-6-5-12(21)11-14(13)22)25-7-9-26(10-8-25)20(29)30-4-2/h5-6,11,16,28H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCZKRNZNAXTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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